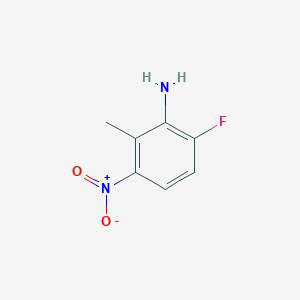

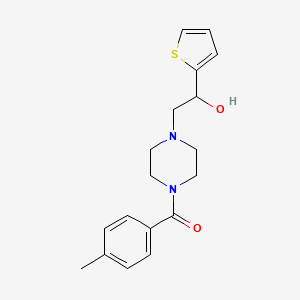

![molecular formula C11H11ClN2O2S2 B2613656 1-(2-氯苯基)-2-巯基-3a,4,6,6a-四氢-1H-噻吩并[3,4-d]咪唑 5,5-二氧化物 CAS No. 887833-72-9](/img/structure/B2613656.png)

1-(2-氯苯基)-2-巯基-3a,4,6,6a-四氢-1H-噻吩并[3,4-d]咪唑 5,5-二氧化物

货号 B2613656

CAS 编号:

887833-72-9

分子量: 302.79

InChI 键: FPQVHGXHIGZSTE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring . These imidazoles share the 1,3-C3N2 ring but feature varied substituents .

Synthesis Analysis

A rapid practical process has been developed for the synthesis of 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials . In this CuI catalyzed synthesis, trisubstituted imidazoles were afforded in short reaction times .Molecular Structure Analysis

The structure of imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis

In the CuI catalyzed synthesis of trisubstituted imidazoles, benzoin as well as benzil react with different aldehydes in the presence of ammonium acetate as the nitrogen source .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It has a molar mass of 68.077 g/mol and a density of 1.23 g/cm3, solid . It has a melting point of 89 to 91 °C and a boiling point of 256 °C .科学研究应用

- Imidazole derivatives play a pivotal role in synthesizing biologically active molecules. They are used in the development of various drugs, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, antitubercular, antidiabetic, antimalarial, and antiviral agents. Additionally, they act as enzyme inhibitors and selective plant growth regulators .

- Imidazoles find applications beyond medicine. Green chemistry and organometallic catalysis have extended their use as ionic liquids and N-heterocyclic carbenes (NHCs). These derivatives are employed in various industrial processes, including catalysis and materials synthesis .

- Recent advancements focus on diverse multicomponent reactions conducted under different conditions. Researchers explore the role of catalysts and conditions to optimize synthetic efficiency. MCRs allow efficient construction of imidazole derivatives by combining multiple reactants in a single step .

- Some imidazole derivatives exhibit antifungal activity. For instance, studies have evaluated their effectiveness against Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger .

- Researchers emphasize regiocontrolled synthesis of substituted imidazoles. These heterocycles are essential components in functional molecules used across various applications. The focus lies on constructing specific bonds during imidazole formation .

- A simple and efficient synthesis of 2,4,5-trisubstituted imidazoles involves three-component cyclocondensation. Brønsted acidic ionic liquids, such as diethyl ammonium hydrogen phosphate, serve as catalysts in this process .

Medicinal Chemistry and Drug Development

Industrial Chemistry and Catalysis

Multicomponent Reactions (MCRs)

Antifungal Properties

Regiocontrolled Synthesis

Ionic Liquid-Catalyzed Synthesis

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S2/c12-7-3-1-2-4-9(7)14-10-6-18(15,16)5-8(10)13-11(14)17/h1-4,8,10H,5-6H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQVHGXHIGZSTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

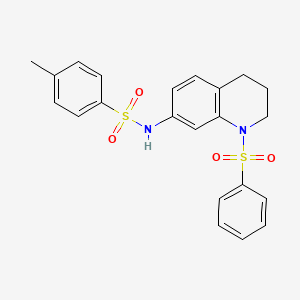

![cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B2613575.png)

![(3,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2613577.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613578.png)

![4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2613584.png)

![2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2613589.png)